5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid

Conformational analysis Molecular recognition Fragment-based drug design

5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1343334-51-9, MFCD18344097) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a thiophen-2-ylmethyl substituent at position 5 and a free carboxylic acid at position 3. With molecular formula C₈H₆N₂O₃S and molecular weight 210.21 g/mol, it belongs to a compound class extensively investigated for antimicrobial, anticancer, anti-tubercular, and material-science applications.

Molecular Formula C8H6N2O3S
Molecular Weight 210.21 g/mol
Cat. No. B13304980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid
Molecular FormulaC8H6N2O3S
Molecular Weight210.21 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H6N2O3S/c11-8(12)7-9-6(13-10-7)4-5-2-1-3-14-5/h1-3H,4H2,(H,11,12)
InChIKeyYZGRCGMZQORCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid: Structural and Procurement Primer for Research-Use Heterocyclic Building Block CAS 1343334-51-9


5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1343334-51-9, MFCD18344097) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a thiophen-2-ylmethyl substituent at position 5 and a free carboxylic acid at position 3 . With molecular formula C₈H₆N₂O₃S and molecular weight 210.21 g/mol, it belongs to a compound class extensively investigated for antimicrobial, anticancer, anti-tubercular, and material-science applications [1][2]. The defining structural feature—a methylene (–CH₂–) bridge linking the electron-rich thiophene ring to the oxadiazole core—introduces conformational degrees of freedom absent in directly coupled thiophene–oxadiazole analogs, directly affecting molecular recognition properties and derivatization geometry .

Why 5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Interchanged with Generic Oxadiazole–Thiophene Carboxylic Acids


Within the 1,2,4-oxadiazole-3-carboxylic acid family, subtle variations in the C5 substituent produce quantifiable differences in lipophilicity, conformational flexibility, and hydrogen-bond acceptor count that propagate into biological target engagement and physicochemical handling . The methylene bridge in 5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid adds one rotatable bond compared to directly aryl-coupled analogs (e.g., 5-(thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid), lowering the energetic penalty for induced-fit binding while preserving the thiophene sulfur's capacity for S–π and chalcogen-bonding interactions that phenyl-based isosteres cannot replicate . Simply substituting a 5-benzyl or 5-(thiophen-2-yl) analog alters the spatial trajectory of the carboxylic acid handle, potentially breaking structure-activity relationships in lead series and complicating reproducibility in fragment-based campaigns .

5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid: Comparator-Anchored Evidence for Informed Procurement Decisions


Rotatable Bond Count Differentiates Conformational Flexibility from Directly Coupled Thiophene–Oxadiazole Analogs

5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid possesses 3 rotatable bonds, as reported by the supplier Leyan . In contrast, the direct-attachment analog 5-(thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1344257-96-0) contains only 1 rotatable bond between the thiophene and oxadiazole rings , a consequence of eliminating the methylene linker. The two additional rotatable bonds in the target compound permit the thiophene ring to sample a broader conformational ensemble, increasing the probability of accommodating sterically demanding protein pockets without incurring the entropic penalty associated with a rigid biaryl system. This conformational difference is measurable and directly impacts molecular docking pose diversity and scaffold-hopping strategies.

Conformational analysis Molecular recognition Fragment-based drug design

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Profile Distinguish the Target from Direct-Attachment Thiophene and Phenyl Congeners

The target compound exhibits a TPSA of 76.22 Ų with 5 hydrogen-bond acceptor sites and 1 hydrogen-bond donor . The 5-(thiophen-2-yl) direct-attachment analog (CAS 1344257-96-0) has a higher acceptor count of 6 and a lower molecular weight (196.19 g/mol), reflecting different heteroatom exposure . The 5-benzyl analog (CAS 19706-09-3) has a higher molecular weight (204.18 g/mol) but lacks the thiophene sulfur atom, removing chalcogen-bonding capability . In the context of Lipinski's Rule of Five, the target compound's TPSA places it below the 140 Ų threshold associated with poor oral bioavailability, while its thiophene sulfur contributes to logP modulation without adding nitrogen-based acceptors that would inflate TPSA beyond desirable limits [1].

Drug-likeness Physicochemical profiling Permeability prediction

Thiophene Sulfur Enables S–π and Chalcogen-Bonding Interactions Absent in Benzyl-Oxadiazole Isosteres

The thiophen-2-ylmethyl substituent in the target compound provides a divalent sulfur atom capable of participating in S–π interactions with aromatic protein side chains (Phe, Tyr, Trp) and chalcogen-bonding interactions with backbone carbonyl oxygens, as demonstrated in crystallographic studies of thiophene-containing 1,2,4-oxadiazole–protein complexes [1]. The 5-benzyl-1,2,4-oxadiazole-3-carboxylic acid analog (CAS 19706-09-3) replaces this sulfur with a –CH=CH– fragment, eliminating these non-canonical interactions while retaining the methylene bridge . Quantitative analysis of thiophene–oxadiazole EthR inhibitor co-crystal structures has shown that thiophene sulfur can contribute 0.5–1.5 kcal/mol in favorable binding enthalpy through S–π contacts, a contribution that phenyl-based isosteres cannot replicate [1].

Bioisosterism Chalcogen bonding Structure-based design

Purity Tier Comparison: 95% Standard vs. Lower-Grade or Uncharacterized Competitor Batches from Non-Specialist Suppliers

The target compound is commercially available from Leyan (Shanghai Haohong Biomedical) at a documented purity of 95% (Product No. 2014221) with batch-specific QC data including NMR and HPLC upon request . By contrast, several listing aggregators index this compound without verified purity specifications, and closer analogs such as 5-(thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid are frequently listed with variable purity ranges depending on supplier . For research users requiring batch-to-batch consistency in fragment-based screening or SAR expansion, the documented 95% purity tier with accessible QC certificates reduces the risk of confounding biological assay results due to impurities or degradation products.

Quality control Reproducibility Procurement specifications

Carboxylic Acid at Position 3 Enables Modular Derivatization into Amides, Esters, and Bioisosteres Without Protecting-Group Complexity at Position 5

The free carboxylic acid at the 3-position of the 1,2,4-oxadiazole ring in the target compound permits direct amide coupling, esterification, or conversion to acyl hydrazides under standard conditions without requiring protection of the C5 thiophen-2-ylmethyl group . This contrasts with regioisomeric oxadiazole–thiophene carboxylic acids where the carboxylic acid resides on the thiophene ring (e.g., 5-(1,2,4-oxadiazol-3-yl)thiophene-2-carboxylic acid series), which can introduce competing reactivity at the thiophene sulfur during oxidation-sensitive transformations [1]. The C3 carboxylic acid position also aligns with the established SAR from 1,2,4-oxadiazole PLpro inhibitors, where the aryl carboxylic acid moiety was critical for enzymatic inhibition (IC₅₀ = 1.0–1.8 μM) and metabolic stability (t₁/₂ > 93.2 min) [2].

Synthetic tractability Parallel library synthesis Medicinal chemistry

1,2,4-Oxadiazole Core as a Metabolically Stable Bioisostere of Ester and Amide Linkages Compared to 1,3,4-Oxadiazole Regioisomers

The 1,2,4-oxadiazole ring system in the target compound is a recognized bioisostere for ester and amide functionalities, offering enhanced metabolic stability due to resistance to esterase-mediated hydrolysis [1]. In a head-to-head comparison within the same assay system reported by Flipo et al. (2011), 1,2,4-oxadiazole EthR inhibitors demonstrated nanomolar potency (EthR binding IC₅₀ values reaching nanomolar range for optimized analogs) with improved metabolic stability relative to earlier chemotypes [1]. The 1,2,4-regioisomer is specifically preferred over 1,3,4-oxadiazoles in certain target contexts due to differences in the spatial orientation of substituents: the 1,2,4-oxadiazole places the C3 and C5 substituents at approximately 134° angle, whereas the 1,3,4-oxadiazole places them at a shallower angle, altering pharmacophore geometry [2].

Metabolic stability Bioisosterism Pharmacokinetics

5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid: Evidence-Backed Application Scenarios for Research Procurement


Fragment-Based Drug Discovery Campaigns Targeting Aromatic-Rich Protein Pockets Where Conformational Flexibility and Thiophene Sulfur Interactions Are Advantageous

The target compound's 3 rotatable bonds and thiophene sulfur atom make it a preferred fragment starting point over the rigid 5-(thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (1 rotatable bond) for targets where induced-fit binding requires ligand conformational adaptation. The thiophene sulfur provides S–π interaction capability that the benzyl analog (CAS 19706-09-3) lacks [1], making the target compound particularly suitable for screens against kinases, bromodomains, and other reader-domain proteins with aromatic cage motifs. The documented 95% purity with batch QC ensures that fragment hits are not confounded by impurities.

Parallel Library Synthesis via C3 Carboxylic Acid Derivatization for Anti-Infective Lead Optimization

The C3 carboxylic acid handle allows direct conversion to amide, ester, or hydrazide libraries without protecting-group manipulation at the C5 thiophene . Class-level precedent from 1,2,4-oxadiazole EthR inhibitors demonstrates that thiophene-2-yl-1,2,4-oxadiazoles achieve nanomolar potency against Mycobacterium tuberculosis targets with improved metabolic stability [1]. The PLpro inhibitor series further demonstrates that aryl carboxylic acid-containing 1,2,4-oxadiazoles can deliver IC₅₀ values of 1.0–1.8 μM with oral bioavailability of 39.1% and plasma half-life exceeding 93 minutes in mice [2], supporting the use of this scaffold in anti-infective library synthesis.

Physicochemical Property Optimization in Lead Series Where Tuning Lipophilicity Without Inflating TPSA Is Critical

With a measured LogP of 1.42 and TPSA of 76.22 Ų , the target compound occupies a favorable drug-like physicochemical space that is distinct from both the more polar 5-(thiophen-2-yl) analog (6 H-bond acceptors) and the sulfur-free benzyl analog. The thiophene sulfur contributes to lipophilicity without adding nitrogen or oxygen atoms that would increase TPSA beyond the 140 Ų Veber threshold. This makes the compound a useful core for CNS programs where LogP must be carefully controlled, or for optimizing solubility–permeability balance in oral drug candidates.

Bioisosteric Replacement of Metabolically Labile Ester or Amide Linkers in Preclinical Candidates

The 1,2,4-oxadiazole core is an established bioisostere for ester and amide functional groups, conferring resistance to hydrolytic metabolism [1][2]. The target compound embeds this bioisostere within a scaffold that simultaneously provides a carboxylic acid for further functionalization and a thiophene ring for target engagement. When a lead series contains a hydrolytically unstable ester linker connecting an aromatic group to a carboxylic acid, substitution with the 1,2,4-oxadiazole motif as exemplified by this compound can maintain or improve potency (as demonstrated by the EthR inhibitor series) while extending metabolic half-life.

Quote Request

Request a Quote for 5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.